Cas no 330201-33-7 (N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide)

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is a specialized benzamide derivative featuring a bromophenyl and nitro-substituted benzoyl moiety. Its structural complexity, including halogenated and nitro functional groups, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of bromine and chlorine enhances its reactivity in cross-coupling reactions, while the nitro group offers potential for further functionalization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its precise molecular architecture allows for targeted modifications, making it a versatile building block in the development of bioactive molecules.
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide structure
330201-33-7 structure
商品名:N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
CAS番号:330201-33-7
MF:C20H12BrClN2O4
メガワット:459.677283287048
CID:6196610
PubChem ID:15992831

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
    • Oprea1_774090
    • 330201-33-7
    • SR-01000424678-1
    • SR-01000424678
    • AKOS001611459
    • EU-0004025
    • F0328-0297
    • インチ: 1S/C20H12BrClN2O4/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24(27)28/h1-11H,(H,23,26)
    • InChIKey: QSQSITHWEDKMEL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)C(C1C=CC=CC=1)=O)NC(C1C=C(C=CC=1[N+](=O)[O-])Cl)=O

計算された属性

  • せいみつぶんしりょう: 457.96690g/mol
  • どういたいしつりょう: 457.96690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 593
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0328-0297-3mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0328-0297-1mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0328-0297-15mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0328-0297-4mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0328-0297-5mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0328-0297-20mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0328-0297-5μmol
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0328-0297-75mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0328-0297-30mg
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0328-0297-10μmol
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
330201-33-7 90%+
10μl
$69.0 2023-05-17

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 関連文献

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamideに関する追加情報

N-(2-Benzoyl-4-Bromophenyl)-5-Chloro-2-Nitrobenzamide: A Comprehensive Overview

N-(2-Benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide (CAS No. 330201-33-7) is a complex organic compound with a diverse range of applications in the field of chemistry and materials science. This compound is characterized by its intricate molecular structure, which includes a benzamide group, a nitro group, and a bromine atom, all of which contribute to its unique chemical properties.

The molecular structure of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is composed of two aromatic rings connected by an amide linkage. The benzoyl group attached to the phenyl ring introduces electron-withdrawing effects, while the nitro group further enhances the compound's reactivity and stability. The presence of chlorine and bromine atoms in the molecule adds to its versatility, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the potential of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide in the development of advanced materials, particularly in the field of polymer chemistry. Researchers have explored its use as a building block for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have shown promise in applications such as aerospace materials, high-temperature resistant coatings, and electronic devices.

In addition to its role in polymer synthesis, N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide has also been investigated for its potential in pharmaceuticals. The compound's unique structure allows for selective interactions with biological molecules, making it a valuable tool in drug design and development. Recent research has focused on its ability to inhibit specific enzymes involved in disease pathways, offering new avenues for therapeutic interventions.

The synthesis of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide involves a multi-step process that combines nucleophilic aromatic substitution and amide bond formation. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The compound's stability under various reaction conditions makes it a reliable intermediate in organic synthesis.

From an environmental perspective, the ecological impact of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide has been a topic of recent research. Studies have shown that the compound exhibits low toxicity to aquatic organisms, making it suitable for use in environmentally friendly chemical processes. Its biodegradability has also been assessed, with results indicating that it can be effectively broken down under specific conditions.

Furthermore, the optical properties of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide have been explored for applications in optoelectronics and photonics. Its ability to absorb and emit light at specific wavelengths makes it a candidate for use in light-emitting diodes (LEDs) and solar cells. Ongoing research aims to optimize these properties for commercial applications.

In conclusion, N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide (CAS No. 330201-33-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important material for future innovations in chemistry and materials science.

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